molecular formula C10H12F3NO2 B12287835 3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol

3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol

Katalognummer: B12287835
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: NQBGSSDXQKEGNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol is a chemical compound known for its unique structure and properties. It contains an amino group, a hydroxypropyl group, and a trifluoromethyl group attached to a phenol ring. This combination of functional groups makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol typically involves multiple steps. One common method includes the reaction of a trifluoromethyl-substituted phenol with an appropriate amino alcohol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.

Wirkmechanismus

The mechanism by which 3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxypropyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-Amino-3-hydroxypropyl)-4-(trifluoromethyl)phenol
  • 3-(1-Amino-2-hydroxypropyl)-5-(trifluoromethyl)phenol
  • 3-(1-Amino-3-hydroxypropyl)-5-(difluoromethyl)phenol

Uniqueness

Compared to similar compounds, 3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol stands out due to its specific arrangement of functional groups. The trifluoromethyl group at the 5-position of the phenol ring provides unique chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H12F3NO2

Molekulargewicht

235.20 g/mol

IUPAC-Name

3-(1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-3-6(4-8(16)5-7)9(14)1-2-15/h3-5,9,15-16H,1-2,14H2

InChI-Schlüssel

NQBGSSDXQKEGNO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.